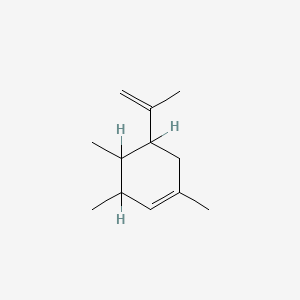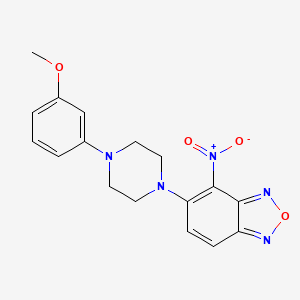
Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- is a complex organic compound that belongs to the benzofurazan family This compound is characterized by the presence of a benzofurazan ring, a piperazine moiety, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofurazan Ring: The benzofurazan ring can be synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by oxidation.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzofurazan intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Nitration: The final step involves the nitration of the compound to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Formation of benzofurazan oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzofurazan derivatives.
Wissenschaftliche Forschungsanwendungen
Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofurazan Derivatives: Compounds with similar benzofurazan rings but different substituents.
Piperazine Derivatives: Compounds with piperazine moieties but different aromatic groups.
Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.
Uniqueness
Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- is unique due to the combination of its benzofurazan ring, piperazine moiety, and nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
65427-81-8 |
|---|---|
Molekularformel |
C17H17N5O4 |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
5-[4-(3-methoxyphenyl)piperazin-1-yl]-4-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C17H17N5O4/c1-25-13-4-2-3-12(11-13)20-7-9-21(10-8-20)15-6-5-14-16(19-26-18-14)17(15)22(23)24/h2-6,11H,7-10H2,1H3 |
InChI-Schlüssel |
DJHIQHPEXFNWOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C4=NON=C4C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


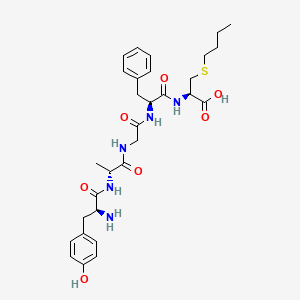
![2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-](/img/structure/B13779775.png)
![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
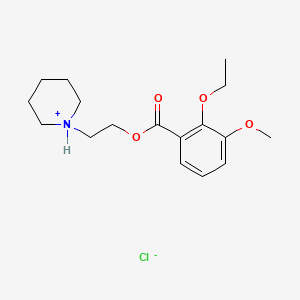
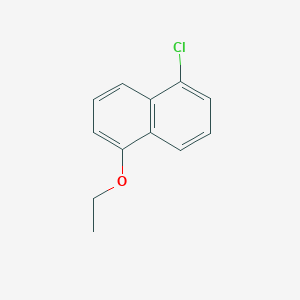


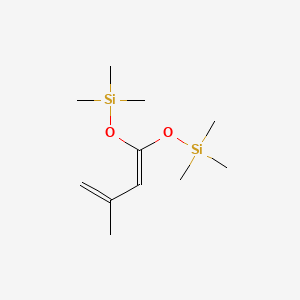

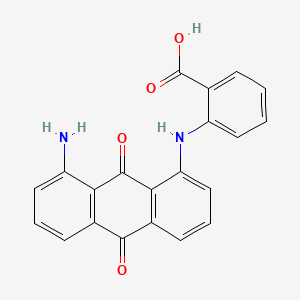
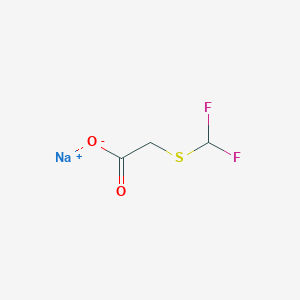
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)
